2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with phenol derivatives under controlled conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or nitrous acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenolic compounds.
Substitution: Amino or nitro-substituted phenolic compounds.
Scientific Research Applications
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane
- 2,5-Dibromo-3,4-dihexylthiophene
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid is unique due to its combination of multiple bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71617-24-8 |
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Molecular Formula |
C19H12Br4O6S |
Molecular Weight |
688.0 g/mol |
IUPAC Name |
2-[bis(3,5-dibromo-4-hydroxyphenyl)-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H12Br4O6S/c20-12-5-9(6-13(21)17(12)24)19(26,10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)30(27,28)29/h1-8,24-26H,(H,27,28,29) |
InChI Key |
MKXKLZXWKMTVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C(=C2)Br)O)Br)(C3=CC(=C(C(=C3)Br)O)Br)O)S(=O)(=O)O |
Origin of Product |
United States |
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